molecular formula C8H7FN2 B3042161 (5-Amino-2-fluoro-phenyl)-acetonitrile CAS No. 519059-10-0

(5-Amino-2-fluoro-phenyl)-acetonitrile

Cat. No.: B3042161
CAS No.: 519059-10-0
M. Wt: 150.15 g/mol
InChI Key: CIECFZFULXKRTJ-UHFFFAOYSA-N
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Description

(5-Amino-2-fluoro-phenyl)-acetonitrile is an organic compound with a molecular formula of C8H7FN2 It features a phenyl ring substituted with an amino group at the 5-position, a fluorine atom at the 2-position, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluoro-phenyl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5-Amino-2-fluoro-phenyl)-acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Amino-2-fluoro-phenyl)-acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-2-chloro-phenyl)-acetonitrile: Similar structure but with a chlorine atom instead of fluorine.

    (5-Amino-2-methyl-phenyl)-acetonitrile: Similar structure but with a methyl group instead of fluorine.

    (5-Amino-2-bromo-phenyl)-acetonitrile: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5-Amino-2-fluoro-phenyl)-acetonitrile imparts unique properties, such as increased electronegativity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

Biological Activity

(5-Amino-2-fluoro-phenyl)-acetonitrile, also known as 5-amino-2-fluorobenzonitrile, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8FN and a molecular weight of 149.17 g/mol. Its structure features a phenyl ring with an amino group at the 5-position and a fluorine atom at the 2-position, along with an acetonitrile functional group. The presence of fluorine is significant as it often enhances the biological properties of compounds by improving metabolic stability and bioavailability.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition. The minimum inhibitory concentration (MIC) values for this compound are comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotic
E. coli40Comparable to Ceftriaxone
S. aureus30Comparable to Vancomycin
P. aeruginosa50Comparable to Piperacillin

The compound's mechanism of action likely involves interaction with bacterial cell membranes or inhibition of critical metabolic pathways .

2. Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that it can inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The IC50 values for these studies range from 7 to 20 µM, suggesting a significant anticancer potential.

Cancer Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Inhibition of cell proliferation
HCT116 (Colon)12Cell cycle arrest in S phase

The anticancer activity is believed to be mediated through the compound's ability to interfere with cell signaling pathways and induce apoptosis in malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Membrane Interaction : Enhanced lipophilicity due to fluorination may facilitate better membrane permeability, allowing the compound to exert its effects more effectively on target cells.
  • Cell Cycle Disruption : Evidence suggests that the compound can induce cell cycle arrest, particularly in cancer cells, leading to reduced viability .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy against common pathogens. Results showed that the compound had significant antibacterial activity, with MIC values lower than those of traditional antibiotics in some cases.
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against various cancers.
  • Mechanistic Insights : Molecular docking studies have been conducted to understand how this compound interacts at the molecular level with various biological targets, providing insights into its mechanism of action .

Properties

IUPAC Name

2-(5-amino-2-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIECFZFULXKRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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